Methyl (R)-3-[(tert-Butyldiphenylsilyl)oxy]-2-methylpropanoate
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Overview
Description
Methyl ®-3-[(tert-Butyldiphenylsilyl)oxy]-2-methylpropanoate is a chemical compound that features a tert-butyldiphenylsilyl (TBDPS) protecting group. This compound is often used in organic synthesis, particularly in the protection of alcohols. The TBDPS group is known for its stability under a variety of conditions, making it a valuable tool in multi-step synthetic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-3-[(tert-Butyldiphenylsilyl)oxy]-2-methylpropanoate typically involves the protection of an alcohol using tert-butyldiphenylsilyl chloride (TBDPSCl) in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an aprotic solvent like dichloromethane (DCM) at room temperature. The general reaction scheme is as follows:
ROH+TBDPSCl→RO-TBDPS+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The use of automated systems also helps in maintaining consistent reaction conditions, which is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl ®-3-[(tert-Butyldiphenylsilyl)oxy]-2-methylpropanoate primarily undergoes deprotection reactions to remove the TBDPS group. This can be achieved using various reagents such as tetrabutylammonium fluoride (TBAF) or acids like hydrochloric acid (HCl).
Common Reagents and Conditions
Deprotection: TBAF in tetrahydrofuran (THF) at room temperature.
Oxidation: Can be oxidized using reagents like pyridinium chlorochromate (PCC).
Reduction: Lithium aluminum hydride (LiAlH4) can be used for reduction reactions.
Major Products Formed
Deprotection: The primary alcohol is regenerated.
Oxidation: Corresponding ketones or aldehydes.
Reduction: Corresponding alcohols.
Scientific Research Applications
Methyl ®-3-[(tert-Butyldiphenylsilyl)oxy]-2-methylpropanoate is widely used in scientific research for the following applications:
Chemistry: Used as a protecting group in multi-step organic synthesis.
Biology: Utilized in the synthesis of biologically active molecules.
Medicine: Employed in the development of pharmaceutical intermediates.
Industry: Used in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action for Methyl ®-3-[(tert-Butyldiphenylsilyl)oxy]-2-methylpropanoate primarily involves the stability and reactivity of the TBDPS group. The TBDPS group provides steric hindrance, protecting the alcohol from unwanted reactions. During deprotection, the TBDPS group is selectively removed, revealing the functional alcohol group for further reactions.
Comparison with Similar Compounds
Similar Compounds
- Methyl ®-3-[(tert-Butyldimethylsilyl)oxy]-2-methylpropanoate
- Methyl ®-3-[(tert-Butyldiphenylsilyl)oxy]-2-ethylpropanoate
Uniqueness
Methyl ®-3-[(tert-Butyldiphenylsilyl)oxy]-2-methylpropanoate is unique due to the presence of the diphenyl groups in the TBDPS moiety, which provides greater steric hindrance and stability compared to other silyl protecting groups like tert-butyldimethylsilyl (TBDMS). This makes it particularly useful in complex synthetic routes where selective protection and deprotection are crucial.
Properties
Molecular Formula |
C21H28O3Si |
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Molecular Weight |
356.5 g/mol |
IUPAC Name |
methyl 3-[tert-butyl(diphenyl)silyl]oxy-2-methylpropanoate |
InChI |
InChI=1S/C21H28O3Si/c1-17(20(22)23-5)16-24-25(21(2,3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,17H,16H2,1-5H3 |
InChI Key |
FEGOPXSXQDUYIB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)C(=O)OC |
Origin of Product |
United States |
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